molecular formula C10H20Cl2S4 B2721515 1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane CAS No. 125730-52-1

1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane

Cat. No. B2721515
CAS RN: 125730-52-1
M. Wt: 339.41
InChI Key: VDDUIWFFQHAVEB-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane, also known as BCEE, is a sulfur-containing organic compound that has been studied for its potential use in cancer treatment. BCEE is a derivative of ethylene sulfide, which is a known carcinogen. However, BCEE has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

The exact mechanism of action of 1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane is not fully understood. However, it is believed that this compound may induce apoptosis in cancer cells by activating the p53 pathway, which is a known tumor suppressor pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane in lab experiments is its potential as a novel anticancer agent. However, one limitation is the lack of understanding of its exact mechanism of action.

Future Directions

1. Further studies are needed to fully understand the biochemical and physiological effects of 1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane.
2. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapy studies with other anticancer agents should be conducted to determine the potential for synergistic effects.
4. Studies should be conducted to determine the potential for this compound to be used in combination with other treatment modalities, such as radiation therapy or surgery.
5. More research is needed to determine the potential for this compound to be used in the treatment of other diseases, such as viral infections or autoimmune disorders.
In conclusion, this compound is a sulfur-containing organic compound that has shown promising results in preclinical studies as a potential anticancer agent. However, more research is needed to fully understand its mechanism of action and potential uses in the treatment of other diseases.

Synthesis Methods

1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane can be synthesized by reacting 1,2-dichloroethane with sodium sulfide in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloroethyl mercaptan to yield this compound.

Scientific Research Applications

1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in animal models.

properties

IUPAC Name

1,2-bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2S4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUIWFFQHAVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCCl)SCCSCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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